Fmoc-HoPro-OH

Descripción

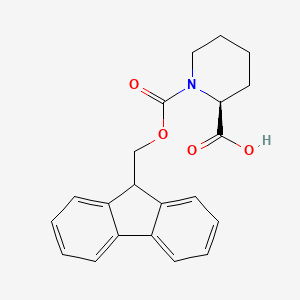

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)19-11-5-6-12-22(19)21(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLAZLINARHOTG-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN([C@@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201006601 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201006601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86069-86-5 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201006601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-HoPro-OH chemical properties and specifications

An In-depth Technical Guide to Fmoc-HoPro-OH: Chemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, or N-(9-Fluorenylmethoxycarbonyl)-L-homoproline, is a proline derivative that plays a significant role in peptide chemistry and drug discovery. The incorporation of this unnatural amino acid into peptide sequences can induce specific conformational constraints, enhancing metabolic stability and modulating biological activity. This technical guide provides a comprehensive overview of the chemical properties, specifications, and experimental considerations for the use of this compound in research and development.

Chemical Properties and Specifications

This compound is a white to off-white solid powder.[1][2] Its key chemical and physical properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| CAS Number | 86069-86-5 | [1][3] |

| Molecular Formula | C₂₁H₂₁NO₄ | [1][3] |

| Molecular Weight | 351.40 g/mol | [1][3] |

| Appearance | White to off-white solid | [1][2] |

Technical Specifications

| Specification | Typical Value | Reference |

| Purity | ≥98% | [3] |

| Solubility | Soluble in DMSO (50 mg/mL) | [1][2] |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [1][2] |

| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | [1][2] |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The use of this compound in solid-phase peptide synthesis (SPPS) follows the general principles of Fmoc chemistry. However, due to the larger six-membered ring of homoproline compared to proline, steric hindrance can make its incorporation more challenging.[3]

Resin Selection and Swelling

-

Resin Choice : For C-terminal amide peptides, Rink Amide resin is commonly used. For C-terminal carboxyl peptides, Wang resin is a suitable choice.

-

Swelling : Before the first amino acid coupling, the resin must be swelled in a suitable solvent, typically dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), to ensure optimal reaction conditions.

Fmoc Deprotection

The N-terminal Fmoc protecting group is removed to allow for the coupling of the next amino acid.

-

Reagent : A 20% solution of piperidine (B6355638) in DMF is the standard reagent for Fmoc deprotection.

-

Procedure :

-

Wash the resin with DMF.

-

Treat the resin with the 20% piperidine/DMF solution for a specified time (e.g., 1 x 1 min and 1 x 6 min).

-

Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling of this compound

The carboxyl group of this compound is activated to facilitate the formation of a peptide bond with the free amine on the growing peptide chain.

-

Coupling Reagents : A variety of coupling reagents can be used, such as DIC (diisopropylcarbodiimide) in the presence of an additive like OxymaPure, or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

-

Procedure :

-

Dissolve this compound and the coupling reagents in DMF.

-

Add the solution to the deprotected resin.

-

Allow the reaction to proceed for 1-2 hours. Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

-

Wash the resin with DMF.

-

Peptide Cleavage and Deprotection

Once the desired peptide sequence is synthesized, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

Cleavage Cocktail : A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS). A typical ratio is TFA/TIS/H₂O (95:2.5:2.5).

-

Procedure :

-

Wash the peptide-resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge and wash the peptide pellet with cold ether to remove scavengers and dissolved protecting groups.

-

Dry the crude peptide.

-

Biological Relevance and Signaling Pathways

Proline and its analogs play critical roles in determining the three-dimensional structure of peptides and proteins. The unique cyclic structure of proline restricts the conformational flexibility of the peptide backbone, often inducing turns and kinks.[4][5] Homoproline, with its larger six-membered ring, imposes different conformational constraints compared to the five-membered ring of proline.[3]

Conformational Effects

The incorporation of homoproline can influence the cis/trans isomerization of the preceding peptide bond and alter the local backbone conformation. These structural changes can have profound effects on the biological activity of a peptide by:

-

Enhancing Receptor Binding Affinity : By pre-organizing the peptide into a conformation that is favorable for receptor binding.

-

Increasing Metabolic Stability : The unnatural amino acid can make the peptide more resistant to degradation by proteases.

Role in Signaling

Proline-rich motifs in proteins are recognized by specific protein domains, such as SH3 (Src Homology 3) and WW domains, which are crucial components of numerous intracellular signaling pathways.[6] These interactions mediate a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.

Peptides containing proline analogs like homoproline can be designed to either mimic or disrupt these natural protein-protein interactions. This makes them valuable tools for studying signaling pathways and as potential therapeutic agents. For example, a homoproline-containing peptide could be designed to bind to an SH3 domain with higher affinity or specificity than the natural ligand, thereby modulating the downstream signaling cascade.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformational studies on peptides with proline in the right-handed alpha-helical region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The importance of being proline: the interaction of proline-rich motifs in signaling proteins with their cognate domains - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Fmoc-HoPro-OH for the Synthesis of Bioactive Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-HoPro-OH, or (S)-1-((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid, is a proline analogue that serves as a critical building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide chains imparts unique conformational constraints, influencing the secondary structure and, consequently, the biological activity of the resulting peptide. The six-membered ring of the homoproline (HoPro) moiety, in contrast to the five-membered ring of proline, can significantly alter the backbone geometry, making it a valuable tool for the design of peptidomimetics and novel therapeutic agents. This guide provides an in-depth overview of this compound, including its chemical properties, a detailed experimental protocol for its use in SPPS, and an example of a signaling pathway modulated by a peptide containing a related proline analogue.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 86069-86-5 | [1][2][3] |

| Molecular Weight | 351.40 g/mol | [1][2] |

| Molecular Formula | C₂₁H₂₁NO₄ | [1][2] |

Experimental Protocols

The following is a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc solid-phase peptide synthesis (SPPS).

Materials and Reagents

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure (Ethyl cyanohydroxyiminoacetate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Acetic anhydride (B1165640)

-

Diisopropylethylamine (DIEA)

-

Kaiser test kit (for monitoring coupling completion)

Step-by-Step Protocol for this compound Incorporation

This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support.

-

Resin Swelling: The peptide-resin is swelled in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: The DMF is drained, and a solution of 20% piperidine in DMF is added to the resin. The mixture is agitated for 5 minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain. This step is repeated once.

-

Washing: The resin is thoroughly washed with DMF (5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), OxymaPure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction: A small sample of the resin is taken and subjected to a Kaiser test. A negative result (yellow beads) indicates the successful coupling of the amino acid. If the test is positive (blue beads), the coupling step is repeated.

-

Washing: The resin is washed with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIEA in DMF for 30 minutes. This is followed by washing with DMF and DCM.

-

Chain Elongation: The process of deprotection, washing, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the resin is washed with DCM and dried. The peptide is cleaved from the resin and the side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5), for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram

Signaling Pathway Modulation

While specific signaling pathways directly modulated by peptides synthesized with this compound are a subject of ongoing research, the biological effects of peptides containing the related analogue, hydroxyproline, have been studied. For instance, the dipeptide prolyl-hydroxyproline (Pro-Hyp) has been shown to influence cellular homeostasis and motility in tendon cells through the activation of β1-integrin and subsequent downstream signaling.

The following diagram illustrates a plausible signaling pathway that could be activated by a bioactive peptide containing a proline analogue like homoproline, based on the known effects of similar peptides.

Conclusion

This compound is a valuable synthetic tool for medicinal chemists and drug development professionals. Its ability to introduce conformational constraints into peptide backbones allows for the rational design of peptides with enhanced stability and biological activity. The provided experimental protocol offers a comprehensive guide for the successful incorporation of this non-canonical amino acid into peptide sequences. Further research into the specific biological targets and signaling pathways of homoproline-containing peptides will undoubtedly open new avenues for the development of novel peptide-based therapeutics.

References

An In-depth Technical Guide to the Solubility of Fmoc-HoPro-OH in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-trans-4-hydroxy-L-proline (Fmoc-HoPro-OH), a critical parameter for its effective use in solid-phase peptide synthesis (SPPS), drug formulation, and other research applications. Understanding the solubility of this reagent is essential for optimizing reaction conditions, ensuring high yields, and achieving desired purity in peptide manufacturing.

Introduction to this compound

This compound is a derivative of the amino acid hydroxyproline (B1673980), featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its amine. This protecting group is fundamental in SPPS due to its stability under various conditions and its lability to basic reagents, which allows for controlled, stepwise peptide chain elongation. The incorporation of hydroxyproline into peptide sequences can significantly influence the resulting peptide's conformation, stability, and biological activity.

Solubility of this compound

The solubility of Fmoc-protected amino acids is a crucial factor in the efficiency of peptide coupling reactions.[1] Poor solubility can lead to challenges in achieving the necessary concentrations for efficient reaction kinetics, potentially resulting in incomplete couplings and the formation of deletion sequences in the target peptide.[1]

While comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively published in a single source, this guide consolidates available data and provides qualitative assessments based on general principles of Fmoc-amino acid solubility.

Data Presentation: Solubility of this compound

The following table summarizes the known quantitative and qualitative solubility of this compound in various solvents. It is important to note that solubility can be influenced by factors such as temperature, the purity of both the solute and the solvent, and the presence of other solutes.

| Solvent | Chemical Formula | Type | Quantitative Solubility | Qualitative Assessment & Remarks |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 50 mg/mL (142.29 mM)[2] | High solubility. Ultrasonic treatment may be needed. Hygroscopic DMSO can significantly impact solubility; using newly opened DMSO is recommended.[2] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Data not available | Generally high solubility. DMF is a standard and effective solvent for most Fmoc-amino acids in SPPS.[3][4] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Data not available | Generally high solubility. Often used as an alternative to DMF in SPPS.[4] |

| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Data not available | Limited solubility for many Fmoc-amino acids.[5] Often requires the addition of DMF to achieve complete dissolution for use in reactions.[3] |

| PolarClean (methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate) | C₉H₁₇NO₃ | Green Solvent | >0.4 M (for most Fmoc-amino acids)[6][7] | High solubility is expected. Most Fmoc-amino acids show high solubility (>0.9 M) in this green solvent alternative.[6][7] |

| Water | H₂O | Polar Protic | Sparingly soluble[8] | Fmoc-amino acids are generally poorly soluble in water due to the hydrophobic nature of the Fmoc group.[8][9] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Mixture | Aqueous Formulation | ≥ 2.5 mg/mL (7.11 mM)[2] | A clear solution is achievable at this concentration, commonly used for in vitro/in vivo studies.[2] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Mixture | Aqueous Formulation | ≥ 2.5 mg/mL (7.11 mM)[2] | A clear solution is achievable, indicating good solubility in this formulation.[2] |

| 10% DMSO, 90% Corn Oil | Mixture | Lipid Formulation | ≥ 2.5 mg/mL (7.11 mM)[2] | A clear solution is achievable, suitable for lipid-based formulations.[2] |

Experimental Protocol: Determining the Thermodynamic Solubility of this compound

The shake-flask method is a widely recognized and reliable "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[2][10] The following protocol provides a detailed methodology for this procedure.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid powder)

-

Selected solvent of high purity

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or vortex mixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a vortex mixer set to a constant agitation speed and a controlled temperature (e.g., 25 °C).

-

Agitate the suspension for a sufficient period to reach equilibrium. This can take several hours to days (typically 24-72 hours). It is advisable to measure the concentration at different time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the concentration no longer increases).[8][10]

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).[2] Alternatively, allow the solid to sediment and then carefully draw the supernatant.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid microparticles.[2] Adsorption of the compound onto the filter should be considered as a potential source of error, especially for low-solubility compounds.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

For HPLC-UV: Prepare a calibration curve by analyzing a series of standard solutions of this compound of known concentrations.

-

For UV-Vis: Determine the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for this compound and calculate the concentration using a previously established standard curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or moles/liter (M).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of a compound.

Caption: Experimental workflow for determining compound solubility.

Conclusion

The solubility of this compound is a key parameter that dictates its handling and application in peptide synthesis and formulation development. While highly soluble in common polar aprotic solvents like DMSO and likely DMF/NMP, its solubility is limited in less polar and aqueous media. For applications requiring aqueous solutions, specific formulations containing co-solvents or complexing agents are necessary. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to determine the solubility of this compound in novel solvent systems, thereby enabling the optimization of their specific processes and applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. openaccesspub.org [openaccesspub.org]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Fmoc-HoPro-OH: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-HoPro-OH (Fmoc-(4R)-hydroxy-L-proline) is a critical building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of hydroxyproline (B1673980) residues into synthetic peptides. The stability of this reagent is paramount to ensure the integrity of the final peptide product. This technical guide provides an in-depth analysis of the stability of this compound, recommended storage conditions, and potential degradation pathways.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-hydroxyproline, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The hydroxyl group on the proline ring is unprotected.

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, and exposure to light. The two primary points of potential degradation are the base-labile Fmoc group and the nucleophilic unprotected hydroxyl group.

General Stability of the Fmoc Group

The Fmoc protecting group is notoriously sensitive to basic conditions, a property that is exploited for its removal during SPPS.[1] It is, however, generally stable under acidic conditions.[1]

Stability of the Hydroxyproline Residue

The unprotected hydroxyl group on the proline ring can be a site for potential side reactions during peptide synthesis, although it is generally considered stable under standard coupling conditions. In Fmoc chemistry, hydroxyl-containing amino acids like serine and threonine are often used with side-chain protection to prevent undesirable reactions.[2][3]

Quantitative Stability Data

Specific quantitative stability studies on this compound are not extensively available in the public domain. However, based on manufacturer recommendations and the known chemistry of the Fmoc group, the following storage conditions are advised to ensure reagent integrity.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Source |

| Solid Powder | -20°C | 3 years | [4][5] |

| 4°C | 2 years | [4][5] | |

| In Solvent (e.g., DMSO) | -80°C | 6 months | [4] |

| -20°C | 1 month | [4] |

Potential Degradation Pathways

The primary degradation pathway for this compound is the cleavage of the Fmoc group under basic conditions. This proceeds via a β-elimination mechanism, leading to the formation of dibenzofulvene (DBF) and the free amino acid.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Purity by HPLC

This protocol provides a general method for determining the purity of this compound, which can be adapted for stability studies.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.[4]

-

Dilute the stock solution with the mobile phase to a working concentration suitable for HPLC analysis.

2. HPLC Conditions:

-

Column: A reversed-phase C18 column is typically used for the analysis of Fmoc-amino acids.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 265 nm, where the Fmoc group has a strong absorbance.[6]

-

Injection Volume: 10-20 µL.

3. Data Analysis:

-

The purity of this compound is determined by integrating the peak area of the main compound and any impurity peaks. The percentage purity is calculated as: (Area of this compound peak / Total area of all peaks) x 100.

Handling and Storage Workflow

To maintain the stability and purity of this compound, a strict handling and storage workflow should be followed.

Solubility

This compound is soluble in polar aprotic solvents commonly used in peptide synthesis.

Table 2: Solubility of this compound

| Solvent | Abbreviation | Solubility | Source |

| Dimethyl sulfoxide | DMSO | 50 mg/mL (142.29 mM) | [4][5] |

| N,N-Dimethylformamide | DMF | Expected to be highly soluble | [7] |

| N-Methyl-2-pyrrolidone | NMP | Expected to be highly soluble | [7] |

Note: Hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened DMSO.[4] For dissolution, ultrasonic treatment may be necessary.[4]

Conclusion

The stability of this compound is critical for the successful synthesis of high-quality hydroxyproline-containing peptides. By adhering to the recommended storage conditions, particularly low temperatures and protection from moisture, and by following proper handling procedures, researchers can minimize degradation and ensure the reliability of this important reagent in their synthetic workflows. While the Fmoc group's lability to base is a known characteristic, the potential for side reactions involving the unprotected hydroxyl group warrants careful consideration during peptide synthesis, although it is generally considered stable under standard coupling protocols. Further stability studies under various pH and solvent conditions would be beneficial for a more comprehensive understanding of this compound's degradation profile.

References

A Technical Guide to Commercial Sourcing and Application of Fmoc-HoPro-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial suppliers of Fmoc-HoPro-OH (N-α-9-fluorenylmethoxycarbonyl-L-homoproline), a valuable building block for the synthesis of peptides with unique structural and functional properties. This document details key quantitative data from various suppliers, outlines a comprehensive experimental protocol for its incorporation in solid-phase peptide synthesis (SPPS), and visualizes the synthetic workflow.

Commercial Suppliers and Quantitative Data

The availability and quality of this compound are critical for successful peptide synthesis. A number of chemical suppliers offer this reagent, with variations in purity, available isomers, and product formats. Below is a summary of key quantitative data from prominent commercial vendors to facilitate informed purchasing decisions.

| Supplier | Product Name(s) | CAS Number | Purity | Isomeric Form(s) Available | Available Quantities | Storage Conditions |

| MedChemExpress | This compound | 86069-86-5 | 99.96%[1] | L-form implied | 10 g | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)[1] |

| ChemScene | This compound | 86069-86-5 | ≥98%[2] | L-form implied | Not specified | 4°C[2] |

| Chem-Impex | Fmoc-D-β-HomoPro-OH | 193693-61-7 | ≥ 99% (HPLC) | D-form | Not specified | 0-8 °C |

| 楚肽生物科技 (Apeptide) | Fmoc-D-β-HoPro-OH | 193693-61-7 | >98% | D-form | 1g, 5g | Not specified |

| Universal Biologicals | This compound | Not specified | Not specified | Not specified | 5g, 10g, 25g, 100g | Not specified |

| INDOFINE Chemical Company | FMOC-L-HOMOPROLINE | 86069-86-5 | >99% by HPLC | L-form | 1g, 5g | 0-8°C |

| BLDpharm | (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid | 86069-86-5 | Not specified | L-form | Not specified | Inert atmosphere, 2-8°C[3] |

| Fisher Scientific | N-Fmoc-L-pipecolic acid | 86069-86-5 | 95% | L-form | 1g, 5g, 250mg[4] | Not specified |

| Sigma-Aldrich (AldrichCPR) | Fmoc-D-beta-homoproline | 193693-61-7 | Not specified | D-form | Not specified | Not specified[5] |

Note: The information in this table is compiled from publicly available data on the suppliers' websites. It is strongly recommended to request a certificate of analysis (CoA) from the supplier for lot-specific data before purchase and use.

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound, a proline analogue, can present challenges due to steric hindrance.[6] The following protocol is a generalized procedure for the manual Fmoc-SPPS of a peptide containing a homoproline residue. This protocol may require optimization based on the specific peptide sequence and the scale of the synthesis.

Materials and Reagents

-

This compound

-

Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Other required Fmoc-protected amino acids

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

-

Coupling Additives:

-

HOBt (Hydroxybenzotriazole)

-

Oxyma Pure®

-

-

Base: DIEA (N,N-Diisopropylethylamine) or 2,4,6-collidine

-

Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), IPA (Isopropanol)

-

Washing Solvents: DMF, DCM

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Precipitation and Washing Solvent: Cold diethyl ether

Step-by-Step Protocol

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

-

Initial Fmoc Deprotection (for pre-loaded resins):

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of the deprotection solution and agitate for 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times), followed by DMF (3-5 times).

-

-

This compound Coupling:

-

Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling reagent and additive (e.g., HBTU/HOBt or HATU, 3-5 equivalents) in a minimal amount of DMF. Add DIEA (6-10 equivalents) and pre-activate for 2-5 minutes. Note: For sterically hindered amino acids like homoproline, using a more potent coupling reagent like HATU is often beneficial.

-

Coupling: Add the activated this compound solution to the deprotected resin.

-

Agitate the mixture at room temperature for 2-4 hours. The extended coupling time is recommended to ensure complete reaction. For particularly difficult couplings, a double coupling can be performed.

-

Monitoring: Perform a Kaiser test or other ninhydrin-based test to check for the presence of free primary amines. A negative result (e.g., yellow beads in the Kaiser test) indicates a complete coupling.

-

-

Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times), followed by DMF (3-5 times).

-

Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF for 30 minutes. This prevents the formation of deletion sequences.

-

Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the subsequent amino acids in the peptide sequence.

-

Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final deprotection step as described in Step 2.

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Concentrate the filtrate under reduced pressure.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether 2-3 times.

-

Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizing the Workflow and Key Relationships

The following diagrams, generated using the DOT language, illustrate the core processes and concepts involved in the use of this compound in peptide synthesis.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Caption: Key components and reaction pathway for the coupling of this compound in SPPS.

Caption: Orthogonal protection strategy in Fmoc-based SPPS.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemscene.com [chemscene.com]

- 3. 86069-86-5|(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. CAS RN 86069-86-5 | Fisher Scientific [fishersci.com]

- 5. Fmoc- D -beta-homoproline AldrichCPR 193693-61-7 [sigmaaldrich.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

A Technical Guide to Fmoc-HoPro-OH: Pricing, Availability, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the pricing, availability, and synthetic applications of N-α-Fmoc-L-homoproline (Fmoc-HoPro-OH), a key building block for the incorporation of the non-canonical amino acid homoproline into peptides. This guide is intended to assist researchers in sourcing this reagent and implementing it effectively in their synthetic workflows.

Commercial Availability and Pricing

This compound is readily available from a variety of chemical suppliers. The pricing is quantity-dependent, with significant cost savings typically offered for bulk purchases. The table below summarizes the offerings from several prominent suppliers. Please note that prices are subject to change and may not include shipping and handling fees.

| Supplier | Catalog Number | Quantity | Price (USD) | Purity |

| ChemPep | 101506 | 500 g | $1,800.00 | - |

| Universal Biologicals | CS-W013906 | 5 g | £54.00 | - |

| 10 g | £88.00 | - | ||

| 25 g | £175.00 | - | ||

| 100 g | £559.00 | - | ||

| MedChemExpress | HY-W013190 | - | Inquire for Bulk | 99.96% |

| Bachem | - | 1 g | CHF 191.50 | - |

| 5 g | CHF 753.30 | - | ||

| ChemScene | CS-W013906 | - | Inquire | ≥98% |

Data compiled from publicly available information from the respective suppliers. Prices are indicative and were last accessed in late 2025. For the most current pricing, please visit the supplier's website.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₂₁H₂₁NO₄ |

| Molecular Weight | 351.40 g/mol |

| CAS Number | 86069-86-5 |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% (HPLC) |

| Storage | Recommended at -20°C for long-term storage |

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain follows the general principles of Fmoc-based solid-phase peptide synthesis (SPPS). However, due to the increased steric hindrance of the six-membered ring of homoproline (pipecolic acid) compared to the five-membered ring of proline, optimization of coupling conditions may be necessary to ensure efficient and complete reaction.[1]

Below is a generalized, yet detailed, protocol for the manual coupling of this compound. This protocol can be adapted for automated peptide synthesizers.

Materials and Reagents:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure®

-

Piperidine (B6355638) solution (20% in DMF)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Kaiser test kit (or other ninhydrin-based test)

Protocol:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 3 minutes, then drain.

-

Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc group removal.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the this compound. For a 0.1 mmol scale synthesis, dissolve 3-5 equivalents of this compound (e.g., 0.3-0.5 mmol) and 3-5 equivalents of HOBt or OxymaPure in a minimal amount of DMF.

-

Add 3-5 equivalents of DIC to the amino acid solution and allow it to react for 5-10 minutes at room temperature.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. Due to potential steric hindrance, a longer coupling time or double coupling may be beneficial.

-

-

Monitoring the Coupling Reaction:

-

After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test.

-

A blue color indicates the presence of free primary amines, signifying an incomplete reaction. A yellow or colorless result suggests the coupling is complete.

-

If the Kaiser test is positive, a second coupling (double coupling) is recommended. Drain the reaction vessel and repeat step 3.

-

-

Washing:

-

Once the coupling is complete (negative Kaiser test), drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.

-

-

Capping (Optional):

-

To block any unreacted free amines, a capping step can be performed using a solution of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF. This is particularly important for the synthesis of long or difficult peptide sequences.

-

-

Continuation of Synthesis: The peptide-resin is now ready for the next cycle of deprotection and coupling.

Experimental Workflow and Logical Relationships

The process of incorporating a single Fmoc-protected amino acid, such as this compound, into a peptide chain via SPPS can be visualized as a cyclical workflow.

References

The Role of Fmoc-HoPro-OH in Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: The Strategic Incorporation of Hydroxyproline (B1673980)

Fmoc-HoPro-OH, more commonly known in peptide chemistry as Fmoc-Hyp-OH or N-α-Fmoc-4-hydroxy-L-proline, is a pivotal amino acid derivative for the synthesis of peptides containing hydroxyproline. Its significance is rooted in the unique structural and biological roles of hydroxyproline, particularly as a major constituent of collagen, where it comprises roughly 13.5% of the protein's amino acid content.[1] The incorporation of hydroxyproline into synthetic peptides is critical for developing collagen mimetics, studying collagen stability and folding, and creating novel biomaterials and therapeutics with enhanced biological activity.

The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the α-amino functionality of the hydroxyproline. This protection is fundamental to the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[2] The Fmoc group is stable under acidic conditions but is readily removed by a mild base, typically piperidine (B6355638), allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[2][3]

To prevent unwanted side reactions during peptide synthesis, the hydroxyl group on the pyrrolidine (B122466) ring of hydroxyproline is typically protected with an acid-labile group, most commonly the tert-butyl (tBu) group. This results in the use of Fmoc-Hyp(tBu)-OH as the primary building block for introducing hydroxyproline residues in Fmoc-based SPPS.[2]

Data Presentation: Coupling Efficiency of Fmoc-Hyp(tBu)-OH

The efficiency of coupling Fmoc-Hyp(tBu)-OH can be influenced by the choice of coupling reagent and the specific peptide sequence. As a sterically hindered amino acid, the selection of an appropriate activating agent is crucial for achieving high coupling yields. The following table summarizes the expected coupling efficiencies of Fmoc-Hyp(tBu)-OH with various common coupling reagents in SPPS.

| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Expected Coupling Yield (%) | Notes |

| HBTU/DIPEA | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used. Potential for guanidinylation if used in excess. |

| HATU/DIPEA | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Highly reactive, often used for difficult couplings. |

| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | Cost-effective, with a lower risk of side reactions like guanidinylation. Slower reaction rates. |

| PyBOP/DIPEA | Phosphonium Salt | 30 - 60 | 98 - 99 | Efficient with no risk of guanidinylation. |

Note: The coupling yields presented are indicative and can vary based on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols: Incorporation of Fmoc-Hyp(tBu)-OH in SPPS

The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing a hydroxyproline residue using Fmoc-Hyp(tBu)-OH.

1. Resin Swelling and Preparation:

-

Place the desired resin (e.g., Rink Amide or Wang resin, 0.1 mmol scale) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF, ~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF (~5 mL) to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (3 x 5 mL).

3. Coupling of Fmoc-Hyp(tBu)-OH:

-

In a separate vial, dissolve Fmoc-Hyp(tBu)-OH (0.3-0.5 mmol, 3-5 equivalents) and a coupling reagent (e.g., HBTU, 0.3-0.5 mmol) in DMF (~2 mL).

-

Add N,N-diisopropylethylamine (DIPEA, 0.6-1.0 mmol, 6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling). If the test is positive, a second coupling may be necessary.

4. Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection:

-

After the final coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (B109758) (DCM, 3 x 5 mL) and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).

-

Add the cleavage cocktail (~5 mL) to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Mandatory Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathway: Pro-Hyp Dipeptide-Mediated ERK Activation

Collagen-derived dipeptides, such as prolyl-4-hydroxyproline (Pro-Hyp), can act as signaling molecules, influencing cellular processes like proliferation and migration.[4] One of the key pathways activated by Pro-Hyp involves the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[4] This process is often initiated through the interaction of the peptide with cell surface receptors, such as β1-integrins, which are known to bind to collagen and collagen-derived fragments.[5][6]

References

- 1. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. The Molecular Interaction of Collagen with Cell Receptors for Biological Function - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Solid-Phase Synthesis of Peptides Containing Hydroxyproline using Fmoc-HoPro-OH

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis.

Introduction: Hydroxyproline (B1673980) (HoPro or Hyp) is a non-standard amino acid crucial to the structural integrity of collagen, where it plays a key role in stabilizing the characteristic triple helix structure. The synthesis of peptides containing hydroxyproline is therefore of significant interest in biomaterials science, drug discovery, and biochemical research. The Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy is the most widely adopted method for preparing such peptides due to its use of mild, base-labile Nα-protection, which is compatible with a wide range of sensitive side-chain protecting groups.[1][2]

This application note provides a detailed, step-by-step protocol for the manual synthesis of peptides incorporating Fmoc-HoPro-OH. It covers all stages from resin preparation to final peptide cleavage and isolation.

Key Reagents and Conditions

Successful peptide synthesis relies on optimized reaction conditions. The following table summarizes the typical reagents, concentrations, and reaction times for the key steps in Fmoc-SPPS.

| Process Step | Reagent/System | Typical Concentration / Ratio | Reaction Time | Solvent |

| Resin Swelling | Synthesis Resin (e.g., Wang, Rink Amide) | N/A | 30 - 60 min | DMF or DCM |

| Fmoc Deprotection | Piperidine (B6355638) | 20% (v/v) | 2 steps: 1-3 min, then 7-10 min | DMF |

| Amino Acid Coupling | Fmoc-AA-OH / Coupling Reagent / Base | 3-4 eq. / 3-4 eq. / 6-8 eq. | 30 - 120 min (or longer for difficult couplings) | DMF |

| Cleavage & Side-Chain Deprotection | Cleavage Cocktail | e.g., 95% TFA / 2.5% H₂O / 2.5% TIS | 2 - 3 hours | Trifluoroacetic Acid (TFA) |

| Peptide Precipitation | Cold Diethyl Ether | ~10x the volume of the cleavage solution | 30 min to overnight at 4°C | Diethyl Ether |

Detailed Experimental Protocol

This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale. Adjustments may be necessary based on the specific peptide sequence and scale. The hydroxyl group of hydroxyproline is typically protected with an acid-labile group like tert-butyl (tBu), which is compatible with the standard Fmoc/tBu strategy and is removed during the final cleavage step.[3]

2.1. Resin Preparation and Swelling The choice of resin depends on the desired C-terminal functionality. Use Wang or 2-chlorotrityl resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide.[4][5]

-

Weigh the appropriate amount of resin (e.g., for a 0.7 mmol/g loading resin, use ~140 mg for a 0.1 mmol synthesis) and place it into a fritted reaction vessel.

-

Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[4]

-

Drain the DMF from the vessel.

2.2. Peptide Chain Elongation Cycle This cycle of deprotection, washing, and coupling is repeated for each amino acid in the sequence.[5]

2.2.1. Fmoc Group Deprotection The Fmoc group is a base-labile protecting group removed by a secondary amine, typically piperidine.[2][6][7]

-

Add a solution of 20% (v/v) piperidine in DMF to the swollen resin. Agitate for 1-3 minutes and drain.[8]

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 7-10 minutes to ensure complete deprotection.[4][9]

-

Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]

2.2.2. Amino Acid Coupling This step forms the peptide bond between the free N-terminal amine on the resin-bound peptide and the incoming Fmoc-protected amino acid. For incorporating hydroxyproline, Fmoc-HoPro(tBu)-OH is used.

-

In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-HoPro(tBu)-OH, 3-4 equivalents relative to resin loading) and a coupling agent (e.g., HCTU or HATU, 3-4 eq.) in DMF.[3]

-

Add a tertiary base such as N,N-Diisopropylethylamine (DIPEA, 6-8 eq.) to the activation mixture. Allow the solution to pre-activate for 3-8 minutes.[10]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature. Coupling times can range from 30 minutes to 2 hours.[4][8] For sterically hindered amino acids or longer peptides, extended coupling times or double coupling may be necessary.[3][4]

-

To confirm coupling completion, a colorimetric test such as the Kaiser (ninhydrin) test can be performed on a small sample of beads. A negative result (yellow beads) indicates a complete reaction.

-

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

Repeat steps 2.2.1 and 2.2.2 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously.

-

After the final coupling step, perform a final Fmoc deprotection (Step 2.2.1) to reveal the N-terminal amine.

-

Wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and finally methanol (B129727) to shrink the resin.[11]

-

Dry the resin completely under a high vacuum for at least 4 hours or overnight.[11]

-

Prepare a fresh cleavage cocktail. A standard and highly effective cocktail is a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% deionized water, and 2.5% Triisopropylsilane (TIS).[5][8] TIS acts as a scavenger to trap reactive cations generated during deprotection.

-

Add the cleavage cocktail to the dried peptide-resin (approx. 5-10 mL per 0.1 mmol of peptide).

-

Allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.[5][12]

-

Filter the resin to collect the TFA solution containing the cleaved peptide into a clean centrifuge tube.

-

Wash the resin twice with small volumes of fresh TFA and combine the filtrates.

Peptide Precipitation and Purification

-

Add the combined TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form immediately.[3][13]

-

Allow the mixture to stand at 4°C for at least 30 minutes to maximize precipitation.

-

Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

-

Wash the peptide pellet two more times with cold diethyl ether, centrifuging each time.

-

After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.

-

The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Diagrams and Workflows

The following diagrams illustrate the key processes in this compound SPPS.

Figure 1. General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Figure 2. Core chemical reactions during the peptide chain elongation cycle.

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Convenient Synthesis of Collagen-Related Tripeptides for Segment Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. mdpi.com [mdpi.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. digital.csic.es [digital.csic.es]

- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. peptide.com [peptide.com]

Coupling Reagents for Fmoc-HoPro-OH in Solid-Phase Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of hydroxyproline (B1673980) (Hyp) residues into synthetic peptides is of significant interest in drug discovery and materials science due to their ability to induce conformational stability and participate in hydrogen bonding. In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the coupling of Fmoc-protected hydroxyproline, particularly with a tert-butyl (tBu) protecting group on the hydroxyl function (Fmoc-Hyp(tBu)-OH), can be challenging due to its sterically hindered nature as a secondary amino acid. The selection of an appropriate coupling reagent is therefore critical to ensure high coupling efficiency, minimize racemization, and prevent other side reactions. This document provides a detailed overview of common coupling reagents for Fmoc-HoPro-OH, their performance, and optimized protocols for their use in SPPS.

Coupling Reagent Performance: A Comparative Overview

The choice of coupling reagent significantly impacts the success of incorporating this compound into a peptide sequence. The ideal reagent should offer high reactivity to overcome the steric hindrance of the secondary amine, while minimizing the risk of side reactions. The following table summarizes the performance of commonly used coupling reagents for this purpose. While direct quantitative comparative studies for this compound are limited in publicly available literature, the data presented is extrapolated from studies on other sterically hindered amino acids and general principles of SPPS.[1]

| Coupling Reagent/Method | Reagent Type | Typical Coupling Time | Relative Efficiency for Hindered Couplings | Racemization Risk | Key Considerations |

| HATU | Aminium/Uronium Salt | 20 - 45 min | Very High | Low | Highly reactive, excellent for hindered couplings. Higher cost. Potential for guanidinylation if used in excess.[1][2] |

| HBTU | Aminium/Uronium Salt | 30 - 60 min | High | Low to Moderate | Fast and efficient, widely used. Potential for guanidinylation if used in excess.[1][3] |

| DIC/Oxyma | Carbodiimide/Additive | 60 - 120 min | Moderate to High | Very Low | Cost-effective, low risk of guanidinylation. Slower reaction rates compared to aminium/uronium salts.[4] |

| PyBOP | Phosphonium Salt | 30 - 60 min | High | Low | Efficient for difficult couplings, with no risk of guanidinylation. Byproducts can be challenging to remove in solution-phase synthesis. |

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the coupling of this compound in SPPS. Understanding and mitigating these is crucial for obtaining a final product of high purity.

-

Incomplete Coupling: Due to the steric hindrance of this compound, incomplete coupling can lead to deletion sequences in the final peptide.

-

Mitigation: Employing highly reactive coupling reagents like HATU or HCTU, increasing the equivalents of amino acid and coupling reagent, and performing a "double coupling" (repeating the coupling step) can help drive the reaction to completion.

-

-

Racemization: Although proline and its derivatives are generally less prone to racemization, it can still occur, particularly with prolonged activation times or the use of certain bases.

-

Mitigation: The use of additives like Oxyma Pure with carbodiimide-based coupling (e.g., DIC) is highly effective at suppressing racemization.[4] Minimizing pre-activation times is also recommended.

-

-

Diketopiperazine (DKP) Formation: This is a common side reaction in SPPS, particularly when proline is the second amino acid to be coupled. The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.

-

Mitigation: Coupling the subsequent amino acid quickly after the deprotection of the proline residue can minimize DKP formation. Using a pre-formed dipeptide (e.g., Fmoc-Xaa-Pro-OH) can also circumvent this issue.

-

-

Guanidinylation: Uronium/aminium-based coupling reagents like HBTU and HATU can react with the free N-terminal amine of the peptide chain, leading to an irreversible capping of the peptide.

-

Mitigation: This can be avoided by ensuring that the carboxylic acid of the incoming amino acid is activated before the coupling solution is added to the resin. Using phosphonium-based reagents like PyBOP eliminates this risk.

-

Experimental Protocols

The following are detailed protocols for the coupling of Fmoc-Hyp(tBu)-OH using HATU, HBTU, and DIC/Oxyma. These protocols are based on a standard 0.1 mmol synthesis scale.

Protocol 1: Coupling of Fmoc-Hyp(tBu)-OH using HATU

This protocol is recommended for difficult couplings where high efficiency is required.

Materials:

-

Fmoc-Hyp(tBu)-OH (4 equivalents, 0.4 mmol)

-

HATU (3.9 equivalents, 0.39 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol)

-

N,N-Dimethylformamide (DMF)

-

Resin with free N-terminal amine (0.1 mmol)

-

Standard SPPS washing solvents (DMF, DCM)

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid using a 20% piperidine (B6355638) in DMF solution. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Hyp(tBu)-OH and HATU in DMF.

-

Coupling Reaction: Add DIPEA to the amino acid solution and vortex briefly. Immediately add the activated amino acid solution to the resin.

-

Incubation: Agitate the reaction mixture at room temperature for 45-60 minutes.

-

Monitoring: Monitor the coupling reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates complete coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: Coupling of Fmoc-Hyp(tBu)-OH using HBTU

A widely used and efficient protocol for standard and moderately difficult couplings.

Materials:

-

Fmoc-Hyp(tBu)-OH (3 equivalents, 0.3 mmol)

-

HBTU (2.9 equivalents, 0.29 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol)

-

N,N-Dimethylformamide (DMF)

-

Resin with free N-terminal amine (0.1 mmol)

-

Standard SPPS washing solvents (DMF, DCM)

Procedure:

-

Resin Preparation: Follow the same procedure as in Protocol 1.

-

Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-Hyp(tBu)-OH and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.[1]

-

Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.[1]

-

Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes.[1]

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

-

Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF and DCM.[1]

Protocol 3: Coupling of Fmoc-Hyp(tBu)-OH using DIC/Oxyma

This protocol is recommended when minimizing racemization is a primary concern.

Materials:

-

Fmoc-Hyp(tBu)-OH (3 equivalents, 0.3 mmol)

-

Oxyma Pure (3 equivalents, 0.3 mmol)

-

N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents, 0.3 mmol)

-

N,N-Dimethylformamide (DMF)

-

Resin with free N-terminal amine (0.1 mmol)

-

Standard SPPS washing solvents (DMF, DCM)

Procedure:

-

Resin Preparation: Follow the same procedure as in Protocol 1.

-

Coupling Reaction: To the vessel containing the deprotected resin, add Fmoc-Hyp(tBu)-OH and Oxyma Pure. Add DMF to dissolve the solids. Finally, add DIC to the reaction mixture.

-

Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction progress with a Kaiser test.

-

Washing: Upon completion, drain the coupling solution and wash the resin extensively with DMF and DCM.

Visualization of SPPS Workflow and Coupling Chemistry

General SPPS Cycle for this compound Incorporation

Caption: General workflow for the incorporation of this compound in SPPS.

Activation of this compound with HATU

Caption: Activation of this compound with HATU to form the active ester.

Peptide Bond Formation

Caption: Nucleophilic attack of the N-terminal amine on the activated ester.

Conclusion

The successful incorporation of the sterically hindered this compound in SPPS is highly dependent on the choice of coupling reagent and the optimization of reaction conditions. For challenging couplings, aminium/uronium reagents such as HATU and HBTU are generally preferred due to their high reactivity and rapid coupling kinetics.[1][2] However, for sequences where racemization is a significant concern, the use of DIC in combination with Oxyma Pure offers a reliable alternative.[4] By selecting the appropriate coupling strategy and being mindful of potential side reactions, researchers can efficiently synthesize hydroxyproline-containing peptides with high purity and yield. Careful monitoring of the coupling reaction and the potential need for double coupling are key considerations for achieving optimal results.

References

Application Notes and Protocols for Incorporating Fmoc-HoPro-OH into Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-HoPro-OH (Fmoc-trans-4-hydroxy-L-proline) is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of hydroxyproline (B1673980) residues into peptide sequences. Hydroxyproline, a post-translationally modified amino acid, is a key component of collagen, where it plays a crucial role in the stability of the triple helix structure.[1] Its incorporation into synthetic peptides can enhance conformational stability, influence biological activity, and provide sites for further modification. These application notes provide detailed protocols and data for the efficient incorporation of this compound into peptide chains using Fmoc-based SPPS.

Applications of Incorporating Hydroxyproline

The introduction of hydroxyproline into peptide sequences offers several advantages:

-

Enhanced Structural Stability: The hydroxyl group of hydroxyproline can participate in hydrogen bonding, which helps to stabilize specific peptide conformations, such as β-turns and polyproline helices.

-

Increased Resistance to Proteolytic Degradation: The conformational constraints imposed by the pyrrolidine (B122466) ring of hydroxyproline can make the peptide less susceptible to cleavage by proteases.

-

Modulation of Biological Activity: The presence of hydroxyproline can significantly impact the binding affinity of peptides to their biological targets. For example, collagen-derived peptides containing prolyl-hydroxyproline (Pro-Hyp) have been shown to stimulate cell proliferation and migration.

-

Mimicking Natural Post-Translational Modifications: Incorporating hydroxyproline allows for the synthesis of peptides that mimic naturally occurring proteins like collagen, which is essential for studying their structure and function.

Experimental Protocols

The following protocols outline the key steps for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.

Resin Selection and Preparation

-

Resin Choice: The choice of resin depends on the desired C-terminal functionality of the peptide. For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin is recommended. For a C-terminal amide, Rink amide resin is suitable.

-

Resin Swelling: Before the first amino acid coupling, the resin must be swelled in an appropriate solvent.

-

Place the desired amount of resin in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the solvent.

-

First Amino Acid Coupling (Loading)

This protocol is for loading the first Fmoc-protected amino acid onto the resin.

-

Activation of this compound:

-

In a separate vial, dissolve this compound (2-5 equivalents relative to the resin loading capacity) and a coupling agent in DMF. For sterically hindered amino acids like hydroxyproline, high-efficiency coupling reagents such as HATU or HCTU are recommended (see Table 1 for comparison). For example, use HATU (1.95 equivalents) and DIPEA (3-4 equivalents).

-

Allow the activation to proceed for 1-2 minutes.

-

-

Coupling to Resin:

-

Add the activated amino acid solution to the swollen resin.

-

Agitate the mixture at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the resin and specific sequence.

-

To monitor the coupling efficiency, a Kaiser test can be performed. Note that proline and its derivatives do not give a color change with the Kaiser test; an isatin (B1672199) test is a suitable alternative.

-

-

Capping of Unreacted Sites:

-

After coupling, it is advisable to cap any unreacted functional groups on the resin to prevent the formation of deletion sequences.

-

Wash the resin with DMF.

-

Add a capping solution (e.g., a mixture of acetic anhydride (B1165640) and DIPEA in DMF) and agitate for 30 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

Peptide Chain Elongation Cycle

This cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.

Workflow for Peptide Chain Elongation

Caption: Workflow for the iterative cycle of deprotection and coupling in Fmoc-SPPS.

-

Fmoc Deprotection:

-

Wash the resin-bound peptide with DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes at room temperature. For difficult sequences, a second treatment may be necessary.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF to remove residual piperidine.

-

-

Coupling of the Next Amino Acid:

-

Follow the activation and coupling procedure described in Section 2. First Amino Acid Coupling , using the next Fmoc-protected amino acid in the sequence. For incorporating this compound at any position in the chain, using a highly efficient coupling reagent is crucial due to its secondary amine structure.

-

Cleavage and Final Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

Resin Preparation:

-

Wash the final peptide-resin with DMF, followed by DCM.

-

Dry the resin under vacuum for at least 1 hour.

-

-

Cleavage Cocktail:

-

Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT).

-

Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency, especially for sterically hindered amino acids like hydroxyproline. The following table summarizes a comparison of common coupling reagents.[2] While specific data for this compound is limited, the data for other challenging couplings provides a strong indication of relative performance. HATU and HCTU generally provide superior results for difficult couplings compared to PyBOP.[2]

| Parameter | PyBOP | HATU | HCTU |

| Crude Purity (%) | |||

| Peptide 1 (2x1 min coupling) | 48.11 | 83.63 | 79.86 |

| Peptide 1 (2x20 min coupling) | 70.27 | 79.91 | 80.52 |

| Peptide 2 (2x1 min coupling) | 40.10 | 89.63 | 88.29 |

| Peptide 2 (2x20 min coupling) | 88.54 | 91.23 | 92.11 |

| Reaction Half-life (min) | 150 | 40 | 40 |

| Acylation Yield (%) | ~65 | ~100 | ~55 |

Data adapted from comparative studies on challenging peptide sequences.[2]

Biological Activity and Signaling Pathway

Collagen-derived peptides containing the Pro-Hyp motif have been shown to exert biological effects by activating intracellular signaling pathways. One of the key pathways activated by these peptides is the PI3K/Akt pathway, which is involved in cell proliferation, survival, and migration.

PI3K/Akt Signaling Pathway Activated by Pro-Hyp Containing Peptides

Caption: Activation of the PI3K/Akt signaling pathway by Pro-Hyp containing peptides.